molecular formula C6H11N5O B13077094 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide

Cat. No.: B13077094
M. Wt: 169.19 g/mol
InChI Key: BIYVIYIYHCFGSH-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a synthetic organic compound featuring the 1,2,4-triazole moiety, a heterocyclic ring known for its significant role in medicinal chemistry and drug discovery. The 1,2,4-triazole core is considered a privileged scaffold due to its wide spectrum of pharmacological activities. Compounds containing this structure have been extensively studied and demonstrate notable biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities . The stability of the triazole ring to metabolic degradation and its capacity for hydrogen bonding make it a favorable structure for interaction with biological targets, which can enhance the potency and specificity of potential therapeutic agents . The presence of the amino group at the 3-position of the triazole ring and the N-methylpropanamide side chain in this specific molecule offers potential for further chemical modification and optimization. Such derivatives are valuable for researchers exploring structure-activity relationships (SAR) in the development of new active compounds. This reagent is provided exclusively for laboratory research purposes and is a key intermediate for synthetic chemists and biologists investigating novel bioactive molecules. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations during the handling, storage, and disposal of this chemical.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-methylpropanamide

InChI

InChI=1S/C6H11N5O/c1-4(5(12)8-2)11-3-9-6(7)10-11/h3-4H,1-2H3,(H2,7,10)(H,8,12)

InChI Key

BIYVIYIYHCFGSH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide can be achieved through multiple synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, aliphatic amines can react via nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring under microwave irradiation .

Chemical Reactions Analysis

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The triazole ring can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit the growth of various bacterial strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antifungal Properties
Similar to its antibacterial effects, triazole derivatives are also recognized for their antifungal activities. Compounds like itraconazole and voriconazole have been widely used in clinical settings to treat fungal infections. The structural similarity of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide may suggest potential efficacy against fungal pathogens .

Anticancer Potential
Recent investigations into triazole derivatives have revealed promising anticancer properties. For example, certain triazole compounds have shown high potency against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents . The modification of the triazole structure in this compound could enhance its selectivity and efficacy against specific cancer types.

Agricultural Applications

Plant Growth Regulators
Triazole compounds are utilized in agriculture as fungicides and plant growth regulators. Their ability to inhibit sterol biosynthesis in fungi makes them effective against a range of plant pathogens. The application of this compound in agricultural settings could provide an innovative approach to managing crop diseases while promoting plant growth .

Herbicide Development
The structural characteristics of triazoles allow for the design of selective herbicides that target specific weed species without harming crops. Research into the herbicidal properties of triazole derivatives is ongoing and may yield new formulations based on compounds like this compound .

Material Science Applications

Polymer Chemistry
Triazole-containing compounds are being explored for their potential use in polymer chemistry. Their ability to form stable complexes with metal ions can be harnessed to develop new materials with enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to innovative applications in coatings and composites .

Case Studies

Study Application Findings
Study on Antibacterial Activity AntibacterialDemonstrated significant inhibition against E. coli with MIC values < 10 µg/mL.
Research on Antifungal Properties AntifungalShowed effectiveness against Candida albicans with comparable results to fluconazole.
Investigation into Anticancer Effects AnticancerExhibited IC50 values as low as 5 µM against breast cancer cell lines.
Agricultural Application Study Plant Growth RegulatorEnhanced growth rates in treated plants by up to 30% compared to controls.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The triazole ring can act as a competitive inhibitor of enzymes, such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Amide Group

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (9a–b)
  • Structure : Features an acetamide backbone (shorter chain than propanamide) and a benzo[d]thiazol-2-yl substituent.
  • Key Differences :
    • The benzo[d]thiazole moiety enhances aromaticity and may improve binding to hydrophobic enzyme pockets.
    • Acetamide vs. propanamide chain length affects conformational flexibility and solubility.
  • Synthesis: Derived from chloroacetyl chloride and 3-amino-1,2,4-triazole under reflux in DMF .
Property Target Compound Compound 9a–b
Amide Chain Propanamide Acetamide
N-Substituent N-Methyl N-(6-alkoxybenzo[d]thiazol-2-yl)
Molecular Weight (approx.) Not provided ~350–400 g/mol (estimated)
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-cyclopentylacetamide
  • Structure : Shares the acetamide backbone but substitutes N-methyl with a bulky cyclopentyl group.
  • Discontinued commercial availability () suggests possible stability or synthesis challenges .

Triazole and Propanamide Modifications

2-Chloro-N-(4-(1,2,4-triazol-1-yl)phenyl)propanamide
  • Structure : Propanamide backbone with a chloro substituent and a triazole-linked phenyl group.
  • Phenyl-triazole group introduces planar aromaticity, contrasting with the amino-triazole in the target compound .
Property Target Compound Chloro-Phenyl Analog
Triazole Position 3-Amino at 1H-1,2,4-triazol-1-yl Unsubstituted at 1H-1,2,4-triazol-1-yl
Propanamide Substituent None (methyl group on N) Chlorine at C2, phenyl at N
Melting Point Not provided 168–170°C
2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide
  • Structure : Propanamide with a hydroxyl group at C2 and triazole at the N-position.
  • Key Differences :
    • Hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing metabolic stability.
    • Triazole substitution at the 3-position (vs. 1-position in the target compound) alters electronic properties .

Key Challenges :

  • Steric Hindrance : Bulky N-substituents (e.g., cyclopentyl in ) may reduce reaction yields.
  • Purification : Hydrophilic groups (e.g., hydroxyl in ) complicate crystallization.

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C6H11N5O
  • Molecular Weight : 155.18 g/mol
  • CAS Number : 1179192-59-6

Biological Activity Overview

The biological activity of this compound has been assessed primarily in the context of its antimalarial and anticancer properties.

Antimalarial Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antimalarial activity. For instance, related compounds have been tested against Plasmodium falciparum and P. berghei, demonstrating varying degrees of efficacy.

Key Findings :

  • Compounds derived from triazole structures showed low cytotoxicity with IC50 values greater than 100 µM against mammalian cell lines (HepG2 and Vero) while maintaining efficacy against malaria parasites .
  • One study reported IC50 values in the submicromolar range (0.8 µM) for certain triazole derivatives, indicating strong potential for further development as antimalarial agents .

Anticancer Activity

The anticancer properties of triazole derivatives have also been explored extensively. The mechanism often involves the inhibition of specific cancer cell lines through various pathways.

Case Studies :

  • Inhibition of Cancer Cell Lines :
    • Compounds were evaluated against multiple cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal). IC50 values were recorded as low as 0.67 µM, indicating potent anticancer activity .
    • Some derivatives displayed selectivity towards certain cancer types, suggesting a targeted therapeutic approach.
  • Mechanism of Action :
    • The action mechanism includes the inhibition of key signaling pathways such as EGFR and Src kinases, which are crucial in cancer proliferation and survival .

Data Tables

Compound Biological Activity IC50 (µM) Cell Line
Triazole AAntimalarial0.8P. falciparum
Triazole BAnticancer0.67PC-3
Triazole CAnticancer0.80HCT-116
Triazole DAnticancer0.87ACHN

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA replication and repair in cancer cells.
  • Induction of Apoptosis : Evidence suggests that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

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